molecular formula C6Cl3I3 B1312816 1,3,5-Trichloro-2,4,6-triiodobenzene CAS No. 151721-79-8

1,3,5-Trichloro-2,4,6-triiodobenzene

Cat. No.: B1312816
CAS No.: 151721-79-8
M. Wt: 559.1 g/mol
InChI Key: RCCCCPGFWUMWDX-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2,4,6-triiodobenzene is a halogenated aromatic compound with the molecular formula C6Cl3I3 It is characterized by the presence of three chlorine atoms and three iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trichloro-2,4,6-triiodobenzene can be synthesized through the halogenation of 1,3,5-trichlorobenzene. One common method involves the reaction of 1,3,5-trichlorobenzene with iodine in the presence of a strong acid, such as concentrated sulfuric acid. The reaction is typically carried out at elevated temperatures (around 140°C) for an extended period (e.g., 72 hours) to ensure complete halogenation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to optimize yield and purity. The compound is usually purified through crystallization or other separation techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trichloro-2,4,6-triiodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in the presence of a catalyst or under basic conditions.

    Oxidation and Reduction: Strong oxidizing or reducing agents may be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.

Scientific Research Applications

1,3,5-Trichloro-2,4,6-triiodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Trichloro-2,4,6-triiodobenzene involves its ability to participate in halogen bonding interactions. The compound’s halogen atoms can form non-covalent interactions with electron-rich sites on other molecules, influencing their chemical behavior. These interactions are crucial in supramolecular chemistry and materials science .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trifluoro-2,4,6-triiodobenzene: Similar structure but with fluorine atoms instead of chlorine.

    1,3,5-Trichloro-2,4,6-trinitrobenzene: Contains nitro groups instead of iodine atoms.

    1,3,5-Trichloro-2,4,6-triaminobenzene: Contains amino groups instead of iodine atoms.

Uniqueness

1,3,5-Trichloro-2,4,6-triiodobenzene is unique due to its combination of chlorine and iodine atoms, which provides distinct reactivity and interaction properties compared to other halogenated compounds. Its ability to form halogen bonds makes it particularly valuable in the study of supramolecular assemblies and advanced materials .

Properties

IUPAC Name

1,3,5-trichloro-2,4,6-triiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCCCPGFWUMWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1I)Cl)I)Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl3I3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465308
Record name 1,3,5-Trichloro-2,4,6-triiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

559.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151721-79-8
Record name 1,3,5-Trichloro-2,4,6-triiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1,3,5-trichloro-2,4,6-triiodobenzene in the synthesis of the NLO chromophore, 1,3,5-tris(4-N,N-dihexylaminophenylethynyl)-2,4,6-tris(4-nitrophenylethynyl)benzene (4b)?

A1: this compound serves as a key starting material in the multi-step synthesis of 4b []. Its structure, featuring alternating chlorine and iodine atoms, allows for selective palladium-catalyzed coupling reactions. Specifically, it reacts with 4-nitrophenylacetylene to yield 1,3,5-trichloro-2,4,6-tris(4-nitrophenylethynyl)benzene, which is further modified to obtain the final NLO chromophore, 4b [].

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